molecular formula C20H13Cl2N3O B3599858 N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide

Cat. No.: B3599858
M. Wt: 382.2 g/mol
InChI Key: DIEQMPSZRNQVTH-UHFFFAOYSA-N
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Description

MMV665840 is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential antimalarial properties. It is part of the Malaria Box, a collection of compounds provided by the Medicines for Malaria Venture, aimed at identifying new therapeutic agents against malaria .

Preparation Methods

The synthesis of MMV665840 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:

Industrial production methods for MMV665840 would likely involve optimization of the synthetic route to improve yield and reduce costs, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

MMV665840 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MMV665840 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of MMV665840 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit the activity of certain enzymes that are essential for the survival and replication of the parasite. This inhibition disrupts the parasite’s metabolic processes, leading to its death . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may act through non-classical zinc coordination or independently of zinc binding .

Comparison with Similar Compounds

MMV665840 can be compared with other antimalarial compounds in terms of its structure, mechanism of action, and efficacy. Similar compounds include:

What sets MMV665840 apart is its unique structure and potential to act through novel mechanisms, making it a promising candidate for further development as an antimalarial agent.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-15-10-7-13(11-16(15)22)20(26)23-14-8-5-12(6-9-14)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEQMPSZRNQVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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